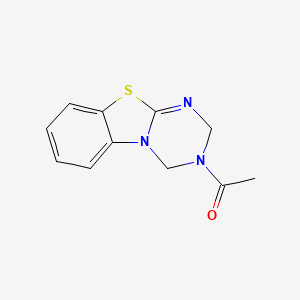
Cytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Fluoro-2’,3’-dideoxydidehydrocytidine is a fluorinated nucleoside analog. It is structurally similar to natural nucleosides but contains a fluorine atom at the 3’ position and lacks hydroxyl groups at the 2’ and 3’ positions. This compound has garnered significant interest due to its potential antiviral properties, particularly against human immunodeficiency virus (HIV).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2’,3’-dideoxydidehydrocytidine typically involves multiple steps, starting from readily available precursorsThe key intermediate, 1-O-benzoyl-3E-fluoro-3,4-unsaturated-5,6-di(tert-butyldimethylsilyloxy)-2-hexanone, is obtained through a series of reactions including protection, fluorination, and deprotection steps .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3’-Fluoro-2’,3’-dideoxydidehydrocytidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s structure.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
科学研究应用
3’-Fluoro-2’,3’-dideoxydidehydrocytidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral agent, particularly against HIV.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 3’-Fluoro-2’,3’-dideoxydidehydrocytidine involves its incorporation into viral DNA during replication. The fluorine atom at the 3’ position disrupts the normal function of the nucleoside, leading to chain termination and inhibition of viral replication. This compound targets viral reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV .
相似化合物的比较
Similar Compounds
3’-Fluoro-2’,3’-dideoxyuridine: Another fluorinated nucleoside analog with antiviral properties.
3’-Fluoro-3’-deoxythymidine: Known for its potent inhibition of HIV replication.
2’,3’-Dideoxy-3’-fluorouridine: Studied for its potential use as an antiviral agent.
Uniqueness
3’-Fluoro-2’,3’-dideoxydidehydrocytidine is unique due to its specific structural modifications, which confer distinct antiviral properties. The presence of the fluorine atom at the 3’ position and the absence of hydroxyl groups at the 2’ and 3’ positions enhance its ability to inhibit viral replication while reducing toxicity compared to other nucleoside analogs .
属性
CAS 编号 |
125362-05-2 |
|---|---|
分子式 |
C9H10FN3O3 |
分子量 |
227.19 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H10FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-3,6,8,14H,4H2,(H2,11,12,15)/t6-,8-/m1/s1 |
InChI 键 |
MEVXHGRLPDLNHY-HTRCEHHLSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C=C([C@H](O2)CO)F |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C=C(C(O2)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-3-azabicyclo[3.2.0]hept-2-en-4-one](/img/structure/B12791433.png)
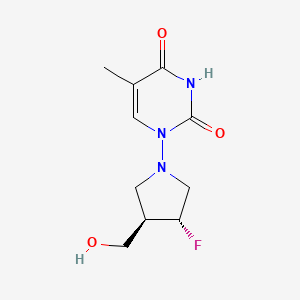

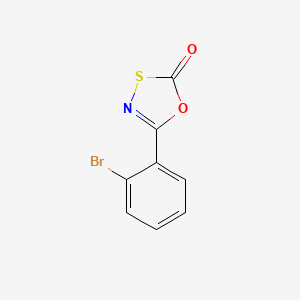

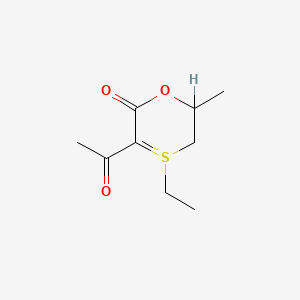
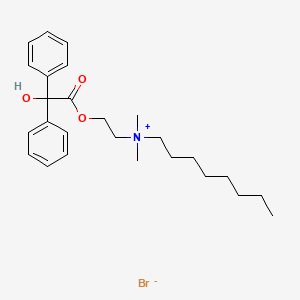
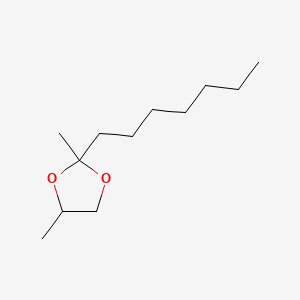


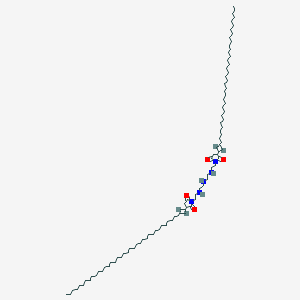
![1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone](/img/structure/B12791489.png)
